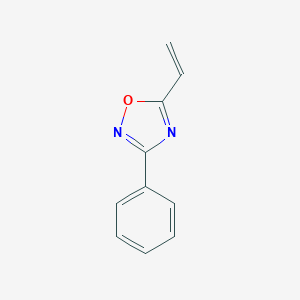

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDQQDNFXEASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28917-17-1 | |

| Record name | 5-ethenyl-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethenyl 3 Phenyl 1,2,4 Oxadiazole and Analogues

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Derivatives

The construction of the 1,2,4-oxadiazole ring can be achieved through several reliable methods, primarily involving the formation of the heterocyclic core from acyclic precursors.

Cyclization Reactions of Precursors

A predominant method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acylamidoxime intermediates. nih.gov This process typically starts with the conversion of a nitrile to an amidoxime (B1450833) using hydroxylamine. The resulting amidoxime is then acylated with a carboxylic acid or its derivative, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole. nih.gov This multi-step protocol is efficient and allows for a wide variety of substitutions on the oxadiazole ring. nih.gov

Another approach involves the oxidative cyclization of N-acylamidines or N-benzyl amidoximes. For instance, N-acylamidines can be cyclized using an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) to form 3-amino-1,2,4-oxadiazoles. mdpi.com Similarly, N-benzyl amidoximes can undergo oxidative cyclization using N-bromosuccinimide (NBS) or iodine in the presence of a base to yield 1,2,4-oxadiazoles. mdpi.com These methods often proceed under mild conditions. mdpi.com

Furthermore, 1,2,4-oxadiazoles can be synthesized through the cyclization of substituted N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides. mdpi.comresearchgate.net This reaction can occur at room temperature, although the preparation of the starting materials may require heating. mdpi.com

Amidoxime-Based Approaches

Amidoximes are crucial intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.netnih.gov One of the most common methods is the acylation of amidoximes with various acylating agents such as carboxylic acids, acid chlorides, or anhydrides, followed by cyclization. nih.govresearchgate.net This two-step process can often be performed as a one-pot reaction, enhancing its efficiency. mdpi.com For example, the reaction of amidoximes with carboxylic acids can be facilitated by activating agents like carbonyldiimidazole (CDI) or by using a base in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com

The reaction of amidoximes with nitriles, catalyzed by PTSA-ZnCl₂, provides an efficient and mild route to 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org Additionally, one-pot reactions of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions have been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

A variety of 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized from amidoximes and different carboxyl derivatives or aldehydes in aprotic bipolar solvents in the presence of inorganic bases. mdpi.com This pathway has proven to be highly effective in medicinal chemistry applications. mdpi.com

Formal [3+2] Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of the 1,2,4-oxadiazole ring. researchgate.net This strategy often involves the in-situ generation of nitrile oxides from α-nitroketones or other precursors, which then react with nitriles to form the 1,2,4-oxadiazole ring. organic-chemistry.org For instance, the nitration of alkynes can lead to α-nitroketones, which upon dehydration, provide nitrile oxides for the subsequent cycloaddition. organic-chemistry.org

Another example of a formal [3+2] cycloaddition involves the reaction of substituted oxazoles with nitrosobenzene (B162901) derivatives. This reaction proceeds through the ring-opening of the oxazole, followed by cycloaddition to regioselectively produce 2,5-dihydro-1,2,4-oxadiazoles. oup.com Metal-catalyzed [2+3]-cycloaddition of a silyl (B83357) nitronate with chloroacetonitrile, followed by elimination, also yields 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Specific Synthetic Pathways for 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

The introduction of an ethenyl (vinyl) group at the 5-position of the 3-phenyl-1,2,4-oxadiazole (B2793662) core requires specific synthetic strategies.

Bromination and Di-dehydrobromination of Styryl Oxadiazoles (B1248032)

A key method for the synthesis of 5-arylacetylenyl-3-aryl-1,2,4-oxadiazoles, which can be seen as precursors or analogues to the target compound, involves the transformation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles (styryl oxadiazoles). beilstein-journals.org This process begins with the bromination of the carbon-carbon double bond in the styryl side chain, leading to a dibromo derivative. beilstein-journals.org Subsequent di-dehydrobromination of this intermediate using a strong base like sodium amide in liquid ammonia (B1221849) yields the corresponding 5-ethynyl-1,2,4-oxadiazole. beilstein-journals.org While this method has been successful, it is noted that the stability of the resulting acetylenic oxadiazoles can be a concern under strongly basic conditions. beilstein-journals.org This route provides a foundational strategy that could be adapted for the synthesis of this compound, potentially by partial reduction of the acetylenic intermediate.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times and improving yields. nih.gov In the context of 1,2,4-oxadiazole synthesis, microwave irradiation has been effectively used for the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid to produce 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

More specifically, a novel and efficient strategy for the construction of the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation has been developed for the synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov This method involves the reaction of a suitable benzamidoxime (B57231) with a 3-aryl-acryloyl chloride in the presence of potassium carbonate under microwave irradiation. nih.gov This approach is noted for being fast and efficient. nih.gov This methodology is directly applicable to the synthesis of analogues of this compound.

The following table summarizes the key synthetic approaches discussed:

| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Cyclization of O-acylamidoximes | Nitriles, Hydroxylamine, Carboxylic Acids | - | 3,5-Disubstituted 1,2,4-oxadiazoles | nih.gov |

| Oxidative Cyclization | N-acylamidines | PIDA | 3-Amino-1,2,4-oxadiazoles | mdpi.com |

| Oxidative Cyclization | N-benzyl amidoximes | NBS or I₂/base | 1,2,4-Oxadiazoles | mdpi.com |

| Amidoxime and Nitrile Reaction | Amidoximes, Nitriles | PTSA-ZnCl₂ | 3,5-Disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| [3+2] Cycloaddition | Alkynes, Nitriles | Iron(III) nitrate | 3-Acyl-1,2,4-oxadiazoles | organic-chemistry.org |

| Bromination/Di-dehydrobromination | 5-Styryl-1,2,4-oxadiazoles | Bromine, NaNH₂/liq. NH₃ | 5-Ethynyl-1,2,4-oxadiazoles | beilstein-journals.org |

| Microwave-Assisted Synthesis | Benzamidoxime, 3-Aryl-acryloyl chloride | K₂CO₃, Microwave | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

Solid-Supported Synthesis Approaches

Solid-phase synthesis offers significant advantages for the generation of libraries of compounds for drug discovery, including simplified purification and the potential for automation. While direct solid-supported synthesis of this compound is not extensively documented, the principles can be extrapolated from the synthesis of analogous 1,2,4-oxadiazoles on solid supports.

One notable example is the multistep synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates. nih.gov In this approach, a DNA-conjugated aryl nitrile is converted to the corresponding amidoxime using hydroxylamine. This is followed by O-acylation with a carboxylic acid and subsequent cyclodehydration to yield the 1,2,4-oxadiazole. The optimization of the O-acylation step is crucial for high yields. Various coupling agents can be employed, with PyAOP showing superior performance in some cases, leading to excellent yields without the need for pre-activation. nih.gov The final cyclodehydration is typically achieved by heating the O-acylamidoxime intermediate. nih.gov

The table below summarizes the optimization of the O-acylation of a DNA-conjugated amidoxime, a key step in the solid-supported synthesis of 1,2,4-oxadiazole analogues.

Table 1: Optimization of O-acylation of a DNA-Conjugated Amidoxime

| Entry | Coupling Reagent | Pre-activation | Buffer pH | Conversion (%) |

|---|---|---|---|---|

| 1 | HATU | Yes | 8.0 | 85-93 |

| 2 | HATU | Yes | 9.5 | 85-93 |

| 3 | PyAOP | No | 8.0 | >95 |

| 4 | PyAOP | No | 9.5 | ~90 |

Data sourced from a study on the synthesis of 1,2,4-oxadiazoles on DNA-chemical conjugates. nih.gov

This methodology demonstrates the feasibility of constructing the 1,2,4-oxadiazole core on a complex solid support, suggesting that similar strategies could be adapted for the synthesis of this compound on more conventional polymer resins.

Challenges and Yield Optimization in this compound Synthesis

The synthesis of this compound and its analogues is not without its challenges. The primary concerns revolve around achieving high yields, managing reaction conditions to avoid side reactions, and ensuring the stability of the final product, particularly the reactive vinyl group.

A key challenge lies in the cyclodehydration of the O-acylamidoxime intermediate. This step often requires elevated temperatures, which can lead to side reactions or decomposition of sensitive functional groups. nih.govacs.org For instance, heating O-acylamidoximes in basic buffers may lead to hydrolytic cleavage, resulting in a mixture of the desired oxadiazole, the starting amidoxime, and the corresponding nitrile. nih.gov

The synthesis of a structurally similar compound, 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole, highlights specific challenges and optimization strategies. lew.ro Two different synthetic pathways were explored for this analogue. The first involved the partial hydrogenation of an ethynylphenyl precursor using Lindlar catalyst. A significant challenge with this method was controlling the hydrogenation to prevent over-reduction to the corresponding ethylphenyl derivative. The reaction progress had to be carefully monitored by 1H-NMR. lew.ro

The second, and more successful, pathway involved a Wittig reaction on the corresponding benzaldehyde (B42025) derivative. The choice of base was found to be critical for optimizing the yield of the vinyl group formation. lew.ro

Table 2: Optimization of the Wittig Reaction for the Synthesis of a Vinylphenyl-1,2,4-oxadiazole Analogue

| Base | Yield (%) |

|---|---|

| Triethylamine | Low |

| Pyridine (B92270) | Low |

| DBN | Moderate |

| DBU | High |

Data based on the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole. lew.ro

Furthermore, the initial formation of the 1,2,4-oxadiazole ring itself from the amidoxime and carboxylic acid can be optimized. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent for the carboxylic acid has been shown to be effective, allowing for the formation and subsequent cyclodehydration of the O-acylamidoxime in a one-pot procedure. Heating the intermediate in DMF at 120 °C for several hours resulted in good yields of the 1,2,4-oxadiazole core. lew.ro

Another general challenge in the synthesis of substituted 1,2,4-oxadiazoles is the potential for the formation of regioisomers, depending on the synthetic route chosen. However, the amidoxime-based synthesis is generally regioselective. The stability of the final compound, particularly the vinyl group which can be prone to polymerization, is also a consideration for storage and handling.

Chemical Reactivity and Transformation Mechanisms of 5 Ethenyl 3 Phenyl 1,2,4 Oxadiazole

General Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by a low level of aromaticity and the presence of a weak, readily cleavable O-N bond. chim.itresearchgate.net This inherent instability makes the ring susceptible to various transformations, particularly thermal and photochemical rearrangements, often leading to more stable heterocyclic systems. chim.itrsc.orgeurekaselect.com

The distribution of heteroatoms within the 1,2,4-oxadiazole ring dictates the electrophilic and nucleophilic character of each position. The carbon atoms, C3 and C5, are electron-deficient and serve as the primary electrophilic sites, making them vulnerable to attack by nucleophiles. chim.itchemicalbook.com Conversely, the nitrogen atom at the N4 position exhibits nucleophilic character. chim.it This is demonstrated in studies where protonation in superacidic media occurs at the N4 atom. nih.gov The N2 atom can also be described as electrophilic, a property attributed to the polarized and easily cleaved O-N bond, which is crucial for initiating rearrangements like the BKR. chim.it

Table 1: Nucleophilic and Electrophilic Characteristics of 1,2,4-Oxadiazole Ring Atoms

| Ring Atom Position | Chemical Character | Reactivity | Supporting Evidence |

| C3 (Carbon) | Electrophilic | Vulnerable to nucleophilic attack. chemicalbook.com | Participates in cyclization and substitution reactions. |

| C5 (Carbon) | Electrophilic | Vulnerable to nucleophilic attack. chemicalbook.com | Site for ANRORC-like rearrangements. chim.it |

| N2 (Nitrogen) | Electrophilic | Involved in ring cleavage (BKR). chim.it | High electrophilicity due to polarized O-N bond. chim.it |

| N4 (Nitrogen) | Nucleophilic | Site of protonation. nih.gov | Displays basic properties. chim.it |

Transformations Involving the Ethenyl Moiety

The ethenyl (vinyl) group at the C5 position is a key site of reactivity, readily undergoing addition reactions. Its electronic nature is influenced by the electron-withdrawing 1,2,4-oxadiazole ring, which makes the carbon-carbon double bond susceptible to various transformations.

While specific oxidation studies on 5-ethenyl-3-phenyl-1,2,4-oxadiazole are not extensively documented, the reactivity can be inferred from related transformations. The initial step in converting 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles into their corresponding acetylenic derivatives involves bromination across the double bond. nih.govd-nb.infonih.gov This oxidative addition of bromine leads to a dibromo derivative, demonstrating the double bond's susceptibility to oxidation. Standard alkene oxidation reactions, such as epoxidation or ozonolysis, would be expected to proceed at the ethenyl group.

The carbon-carbon double bond of the ethenyl group can be readily reduced. Catalytic hydrogenation, for instance using hydrogen gas with a palladium catalyst (H₂/Pd-C), would be expected to saturate the ethenyl group to form 5-ethyl-3-phenyl-1,2,4-oxadiazole. Evidence from related structures shows that an acetylenic bond can be reduced to a styryl C=C bond, suggesting that the ethenyl group can be further reduced to an ethyl C-C single bond under appropriate conditions. nih.gov

The ethenyl group is susceptible to electrophilic addition. A clear example is the bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, which proceeds readily to form dibromo derivatives. nih.govd-nb.info This reaction is a classic test for unsaturation and highlights the reactivity of the double bond toward electrophiles like Br₂.

Furthermore, studies conducted in Brønsted superacids show that protonation occurs at the α-carbon of the ethenyl side chain. nih.gov This formation of a carbocation intermediate is a definitive example of electrophilic attack on the double bond, driven by the strong acidic medium.

Table 2: Example of Electrophilic Addition: Bromination of a 5-Ethenyl-1,2,4-Oxadiazole Analogue

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazole | Bromine (Br₂) | Diastereomers of dibromo derivatives | Electrophilic Addition | nih.govd-nb.info |

Ring Transformations and Rearrangements

The 1,2,4-oxadiazole ring is known to undergo a variety of thermal and photochemical rearrangements, leading to the formation of more stable heterocyclic systems. osi.lvchim.it These transformations are often driven by the cleavage of the weak O-N bond. researchgate.net

Photochemical irradiation can induce ring-isomerization in 1,2,4-oxadiazole derivatives. For instance, irradiation of certain 3-amino-5-aryl-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles. researchgate.net This transformation is proposed to occur via a 'ring contraction-ring expansion' (RCE) pathway. researchgate.net Another possible mechanism is the internal-cyclization isomerization (ICI) route, which can result in the formation of a regioisomeric 1,2,4-oxadiazole. chim.it Theoretical studies have been conducted to understand the mechanisms of these photoinduced isomerizations. researchgate.net

The Boulton-Katritzky rearrangement is a well-documented thermal transformation of 1,2,4-oxadiazoles. osi.lv This reaction involves an intramolecular nucleophilic attack of a side-chain atom onto the N(2) position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. chim.it For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable and rearrange into spiropyrazolinium salts. mdpi.comresearchgate.netnih.gov This rearrangement has been observed to occur even at room temperature in the presence of water or acid. researchgate.net

| Starting Material | Conditions | Product | Reference |

| 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles | Acids/Bases | Spiropyrazolinium salts | mdpi.comresearchgate.net |

| 5-Aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles | H₂O, DMF + H₂O, HCl (Room Temp) | 2-Amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts | researchgate.net |

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant transformation pathway for 1,2,4-oxadiazoles. osi.lvrsc.org This type of rearrangement is initiated by the nucleophilic addition to the C(5) position of the oxadiazole ring, followed by ring opening and subsequent ring closure to form a new heterocyclic product. chim.it Theoretical studies have been employed to elucidate the mechanism of ANRORC-like rearrangements, for instance, in the reaction of 1,2,4-oxadiazole derivatives with methylhydrazine. rsc.orgrsc.org These studies indicate that the reaction proceeds through a multi-step process involving the initial nucleophilic attack, formation of a spiro intermediate, and subsequent ring transformation. rsc.org

| Reactant | Nucleophile | Product | Reference |

| Polyfluoroaryl-1,2,4-oxadiazoles | Methylhydrazine | Indazole derivatives | chim.itrsc.org |

| 3-Chloro-1,2,4-oxadiazoles | Allylamine | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine | chim.it |

Reactivity under Superelectrophilic Activation Conditions

Under superelectrophilic conditions, such as in the presence of Brønsted superacids like triflic acid (TfOH), this compound and its derivatives can undergo unique transformations. For example, 5-arylacetylenyl-1,2,4-oxadiazoles, which can be synthesized from the corresponding 5-ethenyl derivatives, react with arenes in triflic acid to yield products of hydroarylation at the acetylene (B1199291) bond. nih.gov In the absence of an external arene, these compounds can react with triflic acid itself to form vinyl triflates. nih.gov DFT calculations suggest that these reactions proceed through the protonation of the acetylene bond, generating a highly reactive vinyl cation intermediate.

| Substrate | Reagent(s) | Product | Reference |

| 5-Arylacetylenyl-1,2,4-oxadiazoles | Arenes, TfOH | (E/Z)-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles | nih.gov |

| 5-Arylacetylenyl-1,2,4-oxadiazoles | TfOH | E/Z-Vinyl triflates | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethenyl 3 Phenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the precise molecular framework of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, providing unambiguous evidence for the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum provides a distinct fingerprint of the proton environments within the molecule. The ethenyl group (-CH=CH₂) typically presents as a complex ABC or AMX spin system, resulting in three distinct signals. The geminal protons (=CH₂) show characteristic splitting patterns, while the vinyl proton (-CH=) appears as a doublet of doublets due to coupling with the two geminal protons. The phenyl group protons typically appear as multiplets in the aromatic region of the spectrum. Protons ortho to the oxadiazole ring are expected to be shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the heterocycle.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl H (ortho) | 8.10 - 8.20 | m (dd) | |

| Phenyl H (meta, para) | 7.50 - 7.65 | m | |

| Ethenyl -CH= | 6.80 - 6.95 | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 |

| Ethenyl =CH₂ (trans) | 6.20 - 6.30 | dd | J(trans) ≈ 17.6, J(gem) ≈ 1.5 |

| Ethenyl =CH₂ (cis) | 5.85 - 5.95 | dd | J(cis) ≈ 10.9, J(gem) ≈ 1.5 |

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are highly deshielded and serve as key diagnostic peaks. The carbon attached to the phenyl group (C3) and the carbon attached to the ethenyl group (C5) will have distinct chemical shifts. The carbons of the phenyl and ethenyl groups also show characteristic resonances.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 (Oxadiazole) | 175 - 177 |

| C3 (Oxadiazole) | 168 - 170 |

| Phenyl C (ipso) | 125 - 127 |

| Phenyl C (para) | 132 - 134 |

| Phenyl C (ortho) | 127 - 129 |

| Phenyl C (meta) | 129 - 131 |

| Ethenyl -CH= | 129 - 131 |

| Ethenyl =CH₂ | 122 - 124 |

While ¹H and ¹³C NMR suggest the structure, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for the definitive assignment of regiochemistry. A NOESY experiment can distinguish between this compound and its isomer, 3-ethenyl-5-phenyl-1,2,4-oxadiazole. For the correct 5-ethenyl structure, a spatial correlation (NOE) would be observed between the ethenyl protons (specifically the -CH= proton) and the C5 carbon of the oxadiazole ring in a related HMBC experiment. A NOESY spectrum would show through-space correlation between the ortho-protons of the phenyl ring and the environment around the C3 position, while the vinyl protons would show correlations consistent with their proximity to the C5 position, confirming the substituent placement.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of the compound, providing key information about the functional groups present.

The availability of Fourier-Transform Infrared (FTIR) spectroscopy data is noted for this compound. pharmaffiliates.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. These include stretching vibrations for the aromatic C-H bonds of the phenyl ring and the vinylic C-H bonds. The C=C double bond of the ethenyl group and the C=C bonds of the phenyl ring will also have distinct signals. The 1,2,4-oxadiazole ring itself is characterized by C=N and C-O-C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Ethenyl C-H | 3080 - 3020 | Stretch |

| C=C (Ethenyl) | 1645 - 1635 | Stretch |

| C=N (Oxadiazole) | 1615 - 1580 | Stretch |

| C=C (Phenyl) | 1590 - 1450 | Stretch |

| C-O-C (Oxadiazole) | 1250 - 1020 | Stretch |

| =C-H bend (Ethenyl) | 1000 - 900 | Out-of-plane bend |

| Ar-H bend (Phenyl) | 780 - 680 | Out-of-plane bend |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, typically using UV-Vis techniques, provides insight into the conjugated π-electron system of the molecule. The structure of this compound features a conjugated system extending across the phenyl ring, the 1,2,4-oxadiazole heterocycle, and the ethenyl group. This extended conjugation is expected to give rise to strong absorptions in the ultraviolet region, corresponding primarily to π→π* electronic transitions. Monitoring electronic transitions can also be used to study reaction kinetics, such as in base-catalyzed rearrangements of oxadiazole systems. The exact position of the maximum absorption (λmax) is influenced by the solvent polarity but is anticipated to be in the range typical for conjugated aromatic-heterocyclic systems.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by its conjugated system, which includes the phenyl ring, the 1,2,4-oxadiazole heterocycle, and the ethenyl (vinyl) group. While specific absorption maxima (λmax) for this exact compound are not detailed in the surveyed literature, the spectroscopic properties can be inferred from structurally similar compounds. The electronic transitions are expected to be π → π* in nature, arising from the extended π-electron system.

In related conjugated oxadiazole systems, such as those with styryl or other aryl substituents, strong absorption bands are typically observed in the UV region. rsc.org For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) and 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole show that the extent and nature of the conjugated system significantly influence the position of the absorption maxima. rsc.org The replacement of a phenyl ring with a thienyl ring, for example, leads to a red shift (a shift to longer wavelengths) in the lowest energy absorption band. rsc.org Similarly, the presence of the ethenyl group in this compound is expected to extend the conjugation compared to a simple 3,5-diphenyl-1,2,4-oxadiazole, likely resulting in absorption at longer wavelengths. Studies on other oxadiazole derivatives have shown that the conjugation provided by double bonds leads to red-shifted absorption bands. semanticscholar.org

Table 1: Expected UV-Visible Absorption Characteristics

| Structural Moiety | Expected Transition Type | Approximate Absorption Region |

|---|---|---|

| Phenyl Ring | π → π* | ~254 nm |

Note: The table is based on theoretical principles and data from analogous compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry serves as a definitive tool for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₈N₂O, corresponding to a monoisotopic mass of approximately 172.06 g/mol . lgcstandards.com

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 172. The fragmentation of the 1,2,4-oxadiazole ring is a key diagnostic feature. General studies on the mass spectrometry of oxadiazoles (B1248032) indicate that the primary fragmentation pathways involve the cleavage of the heterocyclic ring's C-O, C-N, and N-O bonds. nist.gov

For this compound, the fragmentation is likely initiated by the cleavage of the oxadiazole ring. Plausible fragmentation pathways would lead to the formation of characteristic ions. For example, cleavage could yield a benzonitrile (B105546) cation ([C₇H₅N]⁺˙) at m/z 103 and a phenyl cation ([C₆H₅]⁺) at m/z 77. The vinyl-substituted portion could also lead to specific fragment ions. In high-resolution mass spectrometry (HRMS) of similar compounds, the protonated molecular ion [M+H]⁺ is often observed, providing a highly accurate mass measurement. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Description |

|---|---|---|

| 172 | [C₁₀H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 103 | [C₇H₅N]⁺˙ | Benzonitrile Cation |

X-ray Diffraction Studies for Solid-State Structural Analysis

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been published. However, analysis of related oxadiazole-containing compounds provides valuable insight into the expected solid-state conformation.

X-ray diffraction studies on various phenyl-substituted oxadiazoles reveal that the molecules are often nearly planar, with a small dihedral angle between the phenyl and the oxadiazole rings. rsc.org For example, the crystal structure of 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) shows an approximately planar molecular structure. rsc.org This planarity facilitates efficient crystal packing.

In the solid state, the crystal lattice is stabilized by intermolecular forces. For oxadiazole derivatives that contain hydrogen bond donors and acceptors, such as 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, intermolecular hydrogen bonds (e.g., N–H···N) play a crucial role in stabilizing the crystal packing. researchgate.net Although this compound lacks strong hydrogen bond donors, weaker C–H···N or C–H···O interactions, as well as π-π stacking between the aromatic rings, would be expected to govern its supramolecular assembly in the crystalline state. The determination of its precise crystal system, space group, and unit cell dimensions awaits experimental X-ray diffraction analysis.

Table 3: Anticipated Crystallographic Parameters Based on Analogous Structures

| Parameter | Expected Finding | Rationale from Analogues |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. researchgate.net |

| Molecular Conformation | Near-planar | To maximize conjugation and packing efficiency. rsc.org |

Computational Chemistry and Theoretical Investigations of 5 Ethenyl 3 Phenyl 1,2,4 Oxadiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of oxadiazole derivatives. nih.govnih.gov By calculating the electron density, DFT methods can accurately predict various molecular properties, offering insights into the behavior of 5-ethenyl-3-phenyl-1,2,4-oxadiazole.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the 1,2,4-oxadiazole (B8745197) core, and the ethenyl substituent. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the molecule's electronic behavior and its potential for use in electronic applications. nih.gov

In analogous phenyl-substituted oxadiazole systems, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often distributed across the electron-withdrawing oxadiazole ring. The presence of the ethenyl group, a conjugated system, is expected to influence the energy levels of these frontier orbitals. The HOMO-LUMO energy gap is a key parameter that dictates the molecule's electronic absorption properties and its kinetic stability. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in the table is representative of a model phenyl-oxadiazole system and serves as an illustrative example.

Prediction of Chemical Reactivity Descriptors

DFT calculations can also be used to determine various chemical reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from the energies of the frontier molecular orbitals.

For this compound, the phenyl group acts as an electron-donating group, while the oxadiazole ring is electron-withdrawing. The ethenyl group can participate in conjugation, further influencing the electron distribution and reactivity. These features suggest that the molecule can participate in a variety of chemical reactions, and the calculated reactivity descriptors can help predict its behavior in the presence of different reagents.

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.15 eV |

| Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.67 eV |

Note: The data in the table is representative of a model phenyl-oxadiazole system and serves as an illustrative example.

Theoretical Studies of Aromaticity

The 1,2,4-oxadiazole ring is a five-membered heterocycle, and its aromatic character is a subject of theoretical interest. researchgate.net Aromaticity is associated with enhanced stability and specific magnetic properties. Theoretical methods can quantify the degree of aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).

For the 1,2,4-oxadiazole ring in this compound, computational studies on similar systems suggest a moderate level of aromaticity. researchgate.net This is due to the presence of both nitrogen and oxygen heteroatoms, which perturb the delocalization of π-electrons within the ring. The phenyl group, being a classic aromatic system, will exhibit a high degree of aromaticity.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of complex reaction mechanisms. researchgate.netmdpi.commdpi.com This approach is particularly valuable for studying photochemical reactions and multi-step transformations where experimental observation of transient species is challenging.

Role of Conical Intersections in Photochemical Pathways

Photochemical reactions of 1,2,4-oxadiazoles often involve rearrangements and isomerizations. researchgate.net Theoretical studies have highlighted the critical role of conical intersections in these processes. researchgate.netiupac.orgwindows.net A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for non-radiative decay from an excited state back to the ground state.

For this compound, upon photoexcitation, the molecule can evolve on the excited-state potential energy surface towards a conical intersection. The geometry of the molecule at the conical intersection will determine the subsequent reaction pathway and the nature of the photoproducts. researchgate.netiupac.org Theoretical investigations on model 1,2,4-oxadiazole systems suggest that pathways leading to phototransposition products proceed through a one-step process via a conical intersection without a significant energy barrier. researchgate.net

Investigation of Stepwise Mechanisms and Intermediate Species

Many chemical transformations involving 1,2,4-oxadiazoles proceed through stepwise mechanisms involving the formation of intermediate species. mdpi.com Computational modeling can trace the entire reaction path, identifying transition states and intermediates, and calculating the associated energy barriers.

For instance, the formation of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, can be computationally modeled. chemintech.ru These calculations can help to understand the regioselectivity of the reaction and the stability of any intermediate compounds that may be formed during the synthesis. chemintech.ru

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of molecules containing the 1,2,4-oxadiazole ring, such as this compound, is governed by a variety of intermolecular interactions. The arrangement of these molecules in the solid state is crucial for determining the material's properties. The 1,2,4-oxadiazole ring itself is a versatile component in crystal engineering due to its chemical and photochemical characteristics, which are heavily influenced by its substituents and the surrounding chemical environment. Computational studies, including Density Functional Theory (DFT), are essential tools for understanding these noncovalent interactions. mdpi.comresearchgate.net

The crystal structures of compounds featuring the 1,2,4-oxadiazole moiety are stabilized by a network of noncovalent interactions. mdpi.com The heterocyclic structure, containing one oxygen and two nitrogen atoms, allows the 1,2,4-oxadiazole ring to act as a hydrogen bond acceptor, which facilitates interactions with other molecules.

A significant interaction involving this system is π-π stacking. mdpi.com Studies on N-pyridyl ureas containing a 1,2,4-oxadiazole moiety have identified both (oxadiazole)···(pyridine) and homoleptic (oxadiazole)···(oxadiazole) stacking interactions. mdpi.comnih.gov The presence of the phenyl group in this compound suggests the potential for (oxadiazole)···phenyl π-π interactions. mdpi.comresearchgate.net Database searches have confirmed the existence of such interactions in protein-ligand complexes, where the 1,2,4-oxadiazole moiety is in close proximity to a phenylalanine fragment. mdpi.comnih.gov For instance, a survey of the Protein Data Bank (PDB) revealed several cases of (1,2,4-oxadiazole)···phenyl interactions, with one of the shortest contacts being a C···N distance of 3.422 Å. mdpi.comnih.gov

In addition to π-π stacking, weak C–H⋯N and C-H···π hydrogen bonds are also instrumental in stabilizing the crystal lattice of related heterocyclic systems. researchgate.netnih.gov

Table 1: Key Noncovalent Interactions in 1,2,4-Oxadiazole Systems

| Interaction Type | Description | Relevant Moiety | Reference |

| π-π Stacking | Attraction between aromatic rings. | (Oxadiazole)···(Pyridine), (Oxadiazole)···(Oxadiazole), (Oxadiazole)···(Phenyl) | mdpi.com, nih.gov |

| Hydrogen Bonding | Electrostatic attraction involving a hydrogen atom. | C–H⋯N, C-H···π | , nih.gov |

| π-anion Interaction | Interaction between a π-system and an anion. | Phenyl ring and carboxylate side-chain of Glutamic Acid (in biological systems). | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto the surface, such as the normalized contact distance (dnorm), to identify key interaction points.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds, including weak noncovalent interactions. The presence of a bond path between two atoms and the properties at the corresponding bond critical point (BCP) confirm the existence of an interaction.

In studies of 1,2,4-oxadiazole derivatives, QTAIM analysis has been used to theoretically confirm the presence of interactions identified through crystallographic studies. mdpi.comnih.gov For model dimeric associates, QTAIM analysis of the optimized equilibrium structures validated the existence of (oxadiazole)···π stacking interactions. mdpi.com This method is crucial for distinguishing true bonding interactions from simple van der Waals contacts and for quantifying their strength. researchgate.net

Noncovalent Interaction (NCI) analysis is a computational technique that allows for the visualization of noncovalent interactions in 3D space. It is based on the electron density and its derivatives, generating isosurfaces that highlight regions of interaction, which are color-coded to indicate their strength.

NCI analysis has been applied to confirm the existence of (oxadiazole)···π interactions in various systems. mdpi.com For instance, DFT calculations coupled with NCI analysis were performed on model dimers from crystal structures of 1,2,4-oxadiazole-containing compounds to verify supramolecular contacts. mdpi.com This method was also used to confirm the (oxadiazole)···phenyl interaction in a reduced model cluster derived from a protein-ligand complex found in the PDB (PDB code: 3GO1), providing a visual representation of the stabilizing contacts. mdpi.comnih.gov

Molecular Docking and Molecular Dynamics Simulations in Biological Systems

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing the binding of small molecules like this compound to biological targets. acs.org The 1,2,4-oxadiazole scaffold is recognized for its ability to form diverse noncovalent interactions with the active sites of enzymes and receptors. semanticscholar.org

A notable example is the discovery of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov A screening effort identified N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide as an initial hit. nih.gov Molecular docking studies of this hit compound within the Mpro active site (PDB entry: 7M8P) revealed specific binding interactions. nih.gov

The docking results showed that the phenyl group occupies the S1 pocket of the protease, forming a π-anion interaction with the side-chain of glutamic acid at position 166 (E166). nih.gov Furthermore, the 1,2,4-oxadiazole ring plays a crucial role in anchoring the inhibitor, with one of its nitrogen atoms forming a hydrogen bond with the side-chain of glutamine at position 192 (Q192). nih.gov Structure-activity relationship (SAR) studies led to the optimization of this hit, resulting in a derivative, compound 16d , with significantly improved inhibitory activity (IC₅₀ = 5.27 µM). nih.gov

In another context, derivatives of 1,2,4-oxadiazole have been investigated as pan-KRAS inhibitors. acs.org Docking studies of these compounds in the GDP-bound KRAS protein informed the rational design of more rigid and potent analogues. acs.org These simulations highlight the utility of the oxadiazole ring as a scaffold in medicinal chemistry to achieve specific and strong binding to protein targets. acs.org

Table 2: Molecular Docking Details of a 3-Phenyl-1,2,4-oxadiazole Derivative with SARS-CoV-2 Mpro

| Ligand Moiety | Protein Residue/Pocket | Interaction Type | Reference |

| Phenyl Group | S1 Pocket / E166 | π-anion Interaction | nih.gov |

| 1,2,4-Oxadiazole Ring (Nitrogen at position 2) | Q192 (side-chain) | Hydrogen Bond | nih.gov |

| Trifluoromethylphenyl Group | Q192 (main-chain) | Hydrogen Bond | nih.gov |

| Cinnamamide Moiety | S3/4 Pocket / M165, P168 | π-alkyl Interactions | nih.gov |

Biological and Pharmacological Research on 5 Ethenyl 3 Phenyl 1,2,4 Oxadiazole Derivatives

Role as a Privileged Scaffold and Bioisostere in Drug Discovery

The 1,2,4-oxadiazole (B8745197) ring, the core of 5-ethenyl-3-phenyl-1,2,4-oxadiazole, is widely recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.comresearchgate.net This five-membered heterocyclic ring is noted for its unique bioisosteric properties and a broad spectrum of biological activities, making it an ideal framework for the development of novel drugs. nih.govresearchgate.net The interest in 1,2,4-oxadiazoles for biological applications has seen a significant increase over the last fifteen years. nih.gov

A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for ester and amide groups. researchgate.netnih.gov Bioisosterism, the replacement of a functional group with another that has similar biological effects, is a crucial strategy in drug design. nih.gov The 1,2,4-oxadiazole ring is particularly valued for its resistance to hydrolysis by esterases, which can improve the metabolic stability and pharmacological profile of a drug candidate. mdpi.comresearchgate.netnih.gov This allows for the conversion of existing drugs into derivatives with potentially superior properties and reduced toxicity. researchgate.netnih.gov Its versatility is not limited to mimicking esters and amides; it can also replace other functional groups, highlighting its broad utility in medicinal chemistry. researchgate.netnih.gov The popularity of this scaffold is also linked to its synthetic accessibility. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For derivatives of 1,2,4-oxadiazole, extensive SAR studies have been conducted to enhance their therapeutic potential across various applications. nih.govnih.govnih.gov

In the realm of antibacterial agents, modifications to the 1,2,4-oxadiazole structure have been systematically explored. nih.gov Research indicates that the nature of the substituent at the 5-position of the oxadiazole ring is critical for activity against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov Specifically, substitutions with 4-phenol, 4-chloropyrazole, or 5-indole groups at this position have been shown to be favorable, yielding compounds with significant antibacterial efficacy. nih.gov

For anticancer applications, SAR studies on 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives revealed that the introduction of electron-withdrawing groups (EWGs), such as a nitro group, into the phenyl ring at the 5-position enhances antitumor activity. nih.gov The position of this substitution is also crucial, with a meta-nitro group being more favorable than a para-substituted one. nih.gov In the context of neurodegenerative diseases, SAR studies on derivatives aimed at treating Alzheimer's disease found that a benzyl (B1604629) moiety at the 3-position of the oxadiazole ring resulted in higher acetylcholinesterase (AChE) inhibitory activity compared to a phenyl group. nih.gov

Furthermore, SAR studies have been instrumental in the development of antiviral agents. For instance, research on inhibitors of the SARS-CoV-2 main protease (Mpro) showed that a benzyl substitution on the aniline (B41778) nitrogen of a 1,2,4-oxadiazole derivative improved its potency. nih.gov

Mechanistic Insights into Biological Action

Understanding the mechanism of action is crucial for the development of targeted therapies. Research into this compound derivatives has provided valuable insights into their molecular interactions and the pathways they modulate.

The biological activities of 1,2,4-oxadiazole derivatives stem from their interactions with various molecular targets. The heterocyclic structure of the oxadiazole ring allows it to act as a hydrogen bond acceptor, facilitating binding to biological macromolecules like proteins and enzymes.

In cancer research, these compounds have been shown to modulate key cellular pathways. Some 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole function as inducers of apoptosis. nih.gov Molecular docking studies have revealed that certain derivatives can act as potent tubulin-binding agents and exhibit a high affinity for the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Other studies have identified morpholine-benzimidazole-oxadiazole derivatives as potent inhibitors of VEGFR-2, a critical player in angiogenesis and tumor progression. acs.orgacs.org For antiviral applications, such as against SARS-CoV-2, the nitrogen atom at the 2-position of the 1,2,4-oxadiazole ring has been shown to form a crucial hydrogen bond with the main protease (Mpro) of the virus. nih.gov

Derivatives of 1,2,4-oxadiazole have demonstrated inhibitory activity against a wide array of enzymes and receptors, underscoring their therapeutic potential. nih.gov

Table 1: Enzyme and Receptor Targets of 1,2,4-Oxadiazole Derivatives

| Target Class | Specific Enzyme/Receptor | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Human Deacetylase Sirtuin 2 (HDSirt2) | Various | nih.gov |

| Carbonic Anhydrase (CA) | Cancer | nih.gov | |

| Histone Deacetylase (HDAC) | Cancer | nih.gov | |

| Cyclooxygenases (COX-1 and COX-2) | Inflammation | nih.gov | |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.govresearchgate.net | |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov | |

| Monoamine Oxidase B (MAO B) | Neurodegenerative Diseases | nih.gov | |

| VEGFR-2 | Cancer | acs.orgacs.org | |

| Caspase-3 (activation) | Cancer | mdpi.com | |

| Receptors | Sigma-1 (σ₁) | Various | nih.gov |

| Sigma-2 (σ₂) | Various | nih.gov | |

| Orexin Receptors | Sleep Disorders | nih.gov | |

| Kappa Opioid Receptor (KOR) | Pain, Addiction | nih.gov |

Studies have shown that these compounds can be potent and selective inhibitors. For example, specific derivatives have been identified as highly selective inhibitors of human monoamine oxidase B (MAO B) with potential neuroprotective effects. nih.gov Others have been designed as selective butyrylcholinesterase (BuChE) inhibitors for Alzheimer's therapy. researchgate.net In oncology, the activation of caspase-3, a key executioner of apoptosis, has been identified as a therapeutic strategy for certain 1,2,4-oxadiazole derivatives. mdpi.com

Antiviral Activity Investigations

The 1,2,4-oxadiazole scaffold has been a fruitful source for the discovery of novel antiviral agents. Derivatives have demonstrated significant activity against a range of viruses, particularly those belonging to the Flaviviridae family.

Research has highlighted the potent antiviral activity of this compound derivatives against the dengue virus. Beyond dengue, these compounds have also shown promise against other globally significant flaviviruses, including Zika virus, Japanese encephalitis virus, and classical swine fever virus, suggesting potential for broad-spectrum anti-flaviviral drug development. nih.gov While some studies have explored their activity against other viruses like influenza, the most pronounced and well-documented effects are against the flaviviruses. nih.gov

A significant focus of research on this compound derivatives has been their potent inhibitory effect on the dengue virus (DENV). These compounds function as non-nucleoside inhibitors that specifically target the NS5 RNA-dependent RNA polymerase (RdRp) of the virus. nih.gov The NS5 RdRp is an enzyme that is absolutely essential for the replication of the viral RNA genome, making it a prime target for antiviral therapy. mdpi.com

Through functional high-throughput screening and subsequent SAR studies, a series of novel non-nucleoside dengue viral polymerase inhibitors were discovered. nih.govresearchgate.net Specifically, analogues of 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole were synthesized and evaluated, with many showing potent in vitro activity against the DENV polymerase. nih.govresearchgate.net

Table 2: Antiviral Activity of 1,2,4-Oxadiazole Derivatives against Dengue Virus

| Compound Type | Mechanism of Action | Activity | Reference |

|---|---|---|---|

| This compound Derivatives | Non-nucleoside inhibition of NS5 RdRp | Potent antiviral activity against DENV |

The most effective of these compounds demonstrated submicromolar activity against all four serotypes of the dengue virus in cell-based infection models, highlighting their potential as therapeutic agents for treating dengue fever. nih.gov

Human Immunodeficiency Virus (HIV) Integrase Inhibition

The 1,3,4-oxadiazole (B1194373) ring has been identified as a key structural motif in the design of novel inhibitors for Human Immunodeficiency Virus (HIV) integrase (IN). This essential viral enzyme facilitates the integration of viral DNA into the host genome, a critical step in the HIV life cycle. nih.gov Researchers have focused on the oxadiazole ring as a chelating moiety that can interact with the Mg²⁺ ions in the enzyme's active site, mimicking the pharmacophore of known integrase strand transfer inhibitors (INSTIs). nih.gov

In one study, a series of compounds combining a coumarin (B35378) core with a 5-(halo-substituted)benzylthio-1,3,4-oxadiazole motif was synthesized and evaluated for anti-HIV activity. The design strategy aimed to leverage the known anti-HIV properties of coumarins and the metal-chelating ability of the oxadiazole ring. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the benzyl ring significantly influenced activity. A derivative featuring a 4-chlorobenzyl group attached to the C-5 position of the 1,3,4-oxadiazole ring demonstrated the most promising activity, achieving a 52% inhibition rate against HIV-1 at a concentration of 100 μM, with no observable cytotoxicity at that concentration. nih.gov This level of activity was comparable to the reference drug Azidothymidine (AZT), which showed a 58% inhibition rate under the same conditions. nih.gov Molecular docking studies supported these findings, suggesting that the nitrogen atoms of the 1,3,4-oxadiazole ring are involved in Mg²⁺ chelation, while the 4-chlorobenzyl group occupies a similar position to the 4-fluorobenzyl group of the approved drug Raltegravir within the active site. nih.gov

While five HIV-1 integrase inhibitors have been approved for clinical use, four of which contain a pyridine (B92270) moiety, the exploration of alternative scaffolds like oxadiazoles (B1248032) continues to be an important area of research for developing new drugs with potentially improved resistance profiles. nih.gov

Anticancer and Antiproliferative Activity Assessments

Derivatives of oxadiazole, including the 1,2,4- and 1,3,4-isomers, have been extensively investigated for their potential as anticancer agents. nih.govjuniperpublishers.com Their mechanism of action is often multifaceted, involving the inhibition of various enzymes, growth factors, and kinases that are crucial for cancer cell proliferation and survival. nih.goviscience.in

Evaluation against Various Cancer Cell Lines

The cytotoxic effects of oxadiazole derivatives have been demonstrated across a wide spectrum of human cancer cell lines. The heterocycle often serves as a versatile scaffold for designing compounds with significant antiproliferative profiles. mdpi.com

For instance, a series of novel 1,2,4-oxadiazole derivatives linked to quinoline (B57606) were tested against a panel of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer. juniperpublishers.com One compound, featuring a 4-Bromo-3,5-dinitro group on the phenyl ring connected to the oxadiazole, was particularly potent, with IC₅₀ values as low as 0.11 µM against the MCF-7 cell line. juniperpublishers.com Similarly, 1,2,4-oxadiazoles linked with imidazopyridines showed potent cytotoxicity against breast (MCF-7) and melanoma (A375) cell lines, with IC₅₀ values of 0.68 µM and 0.79 µM, respectively. juniperpublishers.com

Derivatives of the 1,3,4-oxadiazole isomer have also shown broad-spectrum anticancer activity. nih.gov In one study, compounds possessing a 1,4-benzodioxan moiety revealed significant antitumor activity against liver (HepG2), cervical (HeLa), colon (SW1116), and gastric (BGC823) cancer cell lines, with IC₅₀ values substantially lower than the control drug, 5-Fluorouracil. nih.gov Another series of 1,3,4-oxadiazole thioether derivatives exhibited outstanding potency, particularly against HepG2 cells, with an IC₅₀ value of 0.7 µM, which was more potent than the reference drug Raltitrexed. nih.gov

The table below summarizes the cytotoxic activity of selected oxadiazole derivatives against various cancer cell lines.

Inhibition of Growth Factors and Kinases

The antiproliferative effects of oxadiazole derivatives are often attributed to their ability to inhibit key proteins in cancer signaling pathways, such as receptor tyrosine kinases. nih.gov The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such kinases that are overexpressed in many tumors and play a central role in tumor growth and angiogenesis. nih.gov

A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids was designed as dual inhibitors of EGFR and VEGFR-2. Several of these compounds demonstrated potent antiproliferative action, with GI₅₀ values in the nanomolar range. nih.gov The most active compounds were evaluated for their enzymatic inhibitory activity, showing significant inhibition of both EGFR and VEGFR-2. For example, compound 7k from this series displayed IC₅₀ values of 21.34 nM and 40.11 nM against EGFR and VEGFR-2, respectively. nih.gov

Other research has focused on different kinase targets. For example, the 1,2,5-oxadiazole-2-oxide (furoxan) scaffold has been used to develop selective VEGFR-2 inhibitors. One such derivative showed an IC₅₀ of 0.09 µM against VEGFR-2, a potency comparable to the multi-kinase inhibitor drug Sorafenib. mdpi.com Furthermore, oxadiazole-containing structures have been developed as pan-KRAS inhibitors, which are of significant interest for treating cancers driven by KRAS mutations. acs.org

Carbonic Anhydrase Inhibition Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression, making them attractive targets for anticancer therapy. unipi.it

Derivatives of 1,2,4-oxadiazole have emerged as a promising class of carbonic anhydrase inhibitors (CAIs). unipi.it In one study, a series of 1,2,4-oxadiazol-5-yl benzenesulfonamides were synthesized and found to be potent inhibitors of hCA II, hCA IX, and hCA XII. unipi.it Notably, these compounds showed significantly more potent inhibition of the cancer-related hCA IX isoform, with activity reaching into the submicromolar range, and some derivatives displayed low-nanomolar inhibitory properties. unipi.it

Similarly, 1,3,4-oxadiazole derivatives have been explored as CAIs. A series of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids were synthesized and evaluated against CA-II, an isoform linked to various diseases including glaucoma and certain cancers. nih.gov Several of these compounds exhibited moderate to good inhibitory activity, with the most active hybrid showing an IC₅₀ value of 12.1 µM. nih.gov In-silico docking studies suggested that these compounds bind at the entrance of the CA-II active site, interacting with key residues like Thr199 and Gln92. nih.gov

The table below presents the inhibitory activity of selected oxadiazole derivatives against various human carbonic anhydrase (hCA) isoforms.

Antimicrobial Activity Screening

The rise of multidrug-resistant microorganisms has created an urgent need for new antimicrobial agents. The 1,3,4-oxadiazole scaffold has been a focus of research in this area, with numerous derivatives demonstrating activity against a variety of pathogens. nih.govajrconline.org

Antibacterial Efficacy (Gram-positive and Gram-negative Strains)

Derivatives of 1,3,4-oxadiazole have been shown to be active against a broad range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Structure-activity relationship studies have indicated that lipophilic substitutions and the presence of electronegative groups, such as chloro or nitro moieties on an attached phenyl ring, can enhance antibacterial activity by facilitating transport across microbial membranes. nih.gov

For example, a series of norfloxacin (B1679917) derivatives containing a 1,3,4-oxadiazole ring showed excellent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–1 µg/mL. nih.gov Another study on 5-aryl-1,3,4-oxadiazole-2-thiol derivatives found that a compound with a 4-fluorophenyl substituent was more potent against Escherichia coli and Streptococcus pneumoniae than the reference drug ampicillin. nih.gov The mechanism of action for some of these derivatives is believed to be the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

The table below highlights the antibacterial activity of various 1,3,4-oxadiazole derivatives.

Antifungal Efficacy

Derivatives of 1,2,4-oxadiazole have been identified as potent antifungal agents against a variety of plant pathogenic fungi. mdpi.comnih.govmdpi.com Research has demonstrated that these compounds can exhibit significant inhibitory effects on the mycelial growth of fungi such as Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Sclerotinia sclerotiorum. mdpi.comnih.gov

In one study, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and evaluated for their antifungal activities. nih.gov Compound F15 from this series demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, which is comparable to the commercial fungicides thifluzamide (B1681302) and fluopyram. nih.gov Furthermore, F15 exhibited significant curative and protective activities against S. sclerotiorum infecting cole plants in vivo. nih.gov Another study highlighted compounds 4f and 4q for their significant antifungal activities against several plant pathogenic fungi. mdpi.com

The mechanism of action for some of these derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov Molecular docking studies have supported this hypothesis by showing a favorable binding interaction between the 1,2,4-oxadiazole derivatives and the SDH enzyme. nih.gov

The structural features of these compounds play a crucial role in their antifungal potency. For instance, the presence of specific substituents on the phenyl rings of the 1,2,4-oxadiazole core can significantly influence their activity. mdpi.commdpi.com

Table 1: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Fungi | EC50 (μg/mL) | Reference |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 | nih.gov |

| 4f | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Not specified | mdpi.com |

| 4q | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Not specified | mdpi.com |

Antitubercular Activity against Mycobacterium tuberculosis

The 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of new antitubercular agents. nih.govnih.gov Several studies have reported the synthesis and evaluation of 1,2,4-oxadiazole derivatives against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.govnih.gov

In one investigation, a series of 3,5-disubstituted-1,2,4-oxadiazoles inspired by the structure of cinnamic acid were synthesized and tested against M. tuberculosis (H37Ra). nih.gov Compound 30 from this series showed the highest antitubercular activity with an IC50 value of 0.045 μg/mL, which was more potent than cinnamic acid itself. nih.gov Another study reported on substituted 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-ylquinolone derivatives, with analog 31 exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov

Furthermore, research into 3-phenyl-5-(1-phenyl-1H- mdpi.commdpi.comnih.govtriazol-4-yl)- mdpi.comnih.govtheaspd.comoxadiazole derivatives led to the identification of compounds with activity against Mtb mono-resistant strains. nih.gov Notably, compound 27 from this series displayed significant inhibitory activity against mycobacterial methionyl-tRNA synthetase (MetRS) with an IC50 of 148.5 µM and a MIC of 12.5 µM against the M. tuberculosis H37Rv strain. nih.gov This compound was also found to be non-cytotoxic to human cell lines. nih.gov

**Table 2: Antitubercular Activity of Selected 1,2,4-Oxadiazole Derivatives against *M. tuberculosis***

| Compound | Strain | Activity | Value | Reference |

|---|---|---|---|---|

| 30 | H37Ra | IC50 | 0.045 μg/mL | nih.gov |

| 31 | H37Rv | MIC | 0.5 μg/mL | nih.gov |

| 27 | H37Rv | MIC | 12.5 µM | nih.gov |

| 27 | MetRS enzyme | IC50 | 148.5 µM | nih.gov |

Anti-inflammatory and Analgesic Property Characterization

The 1,2,4-oxadiazole nucleus is recognized as a privileged scaffold in the design of molecules with anti-inflammatory and analgesic properties. researchgate.netijpsjournal.comnih.gov Derivatives of 1,2,4-oxadiazole have been shown to exhibit these activities, with some studies suggesting that their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Replacing the carboxylic acid group in some conventional NSAIDs with a 1,2,4-oxadiazole ring has been explored as a strategy to potentially reduce gastrointestinal side effects while maintaining or even enhancing anti-inflammatory activity. mdpi.com

The broad therapeutic potential of 1,2,4-oxadiazole derivatives extends to their application in managing inflammation and pain. researchgate.netmdpi.com The structural diversity achievable with the 1,2,4-oxadiazole core allows for the fine-tuning of these pharmacological properties.

Antiparasitic Activity Investigations (e.g., against Leishmania infantum)

Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as effective agents against visceral leishmaniasis, a disease caused by the protozoan parasite Leishmania infantum. mdpi.comnih.govresearchgate.net A study investigating a series of novel 1,2,4-oxadiazole derivatives (Ox1–Ox7) found that these compounds showed promise as antileishmanial candidates. mdpi.comnih.govresearchgate.net

Among the tested compounds, Ox1 emerged as the most promising, demonstrating high selectivity against both the promastigote and amastigote forms of L. infantum while exhibiting low cytotoxicity towards mammalian cells. mdpi.comnih.govresearchgate.net Ox1 displayed selectivity indices of 18.7 against promastigotes and 61.7 against amastigotes. mdpi.comnih.gov Ultrastructural analysis revealed that Ox1 induced severe morphological damage to the parasites, ultimately leading to cell death. mdpi.comresearchgate.net Furthermore, it was observed that Ox1 decreased the mitochondrial membrane potential in promastigotes. mdpi.comresearchgate.net Molecular docking studies suggested that the antileishmanial activity of Ox1 could be attributed to its strong affinity for the L. infantum CYP51 enzyme. mdpi.comresearchgate.net

Another compound, n-cyclohexyl-1,2,4-oxadiazole (2b) , also demonstrated anti-L. infantum action with a significant reduction in parasite viability at higher concentrations. researchgate.net

**Table 3: Antileishmanial Activity of Selected 1,2,4-Oxadiazole Derivatives against *Leishmania infantum***

| Compound | Form | Selectivity Index | Target | Reference |

|---|---|---|---|---|

| Ox1 | Promastigotes | 18.7 | L. infantum | mdpi.comnih.gov |

| Ox1 | Amastigotes | 61.7 | L. infantum | mdpi.comnih.gov |

| n-cyclohexyl-1,2,4-oxadiazole (2b) | Promastigotes | Not specified | L. infantum | researchgate.net |

Other Pharmacological Applications

Beyond the aforementioned activities, derivatives of the 1,2,4-oxadiazole ring have been explored for a range of other pharmacological applications, demonstrating their versatility in medicinal chemistry. nih.govmdpi.com

Anticonvulsant Activity

A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov These compounds have shown considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models, which are standard screening tests for potential antiepileptic drugs. nih.gov

One particular compound, Compound 10 , was found to be protective in the PTZ model in rats with an oral ED50 of 25.5 mg/kg and in the MES model in rats with an oral ED50 of 14.6 mg/kg. nih.gov The neurotoxicity of this compound was observed at a much higher dose, with an ED50 of 335 mg/kg in the rotarod test. nih.gov The mechanism of action for some of these oxadiazoles involves the potentiation of GABA, a major inhibitory neurotransmitter in the brain, without interacting with the benzodiazepine (B76468) binding site. nih.gov

Table 4: Anticonvulsant Activity of a Selected 1,2,4-Oxadiazole Derivative

| Compound | Test Model | ED50 (mg/kg, oral) | Reference |

|---|---|---|---|

| Compound 10 | Pentylenetetrazole (PTZ) | 25.5 | nih.gov |

| Compound 10 | Maximal Electroshock Seizure (MES) | 14.6 | nih.gov |

Antidepressant Activity

The oxadiazole scaffold, including the 1,2,4- and 1,3,4-isomers, has been investigated for its potential antidepressant effects. nih.govtheaspd.combdpsjournal.org While much of the recent research has focused on 1,3,4-oxadiazole derivatives, the general class of oxadiazoles is recognized for its diverse biological activities, which include antidepressant potential. theaspd.combdpsjournal.org

Studies on 1,3,4-oxadiazole derivatives have shown that these compounds can exhibit significant antidepressant-like activity in preclinical models such as the forced swimming test and the tail suspension test. theaspd.combdpsjournal.org For example, certain 1,3,4-oxadiazole derivatives have been found to possess profound antidepressant activity in these models. theaspd.com The exploration of 1,2,4-oxadiazole derivatives for similar applications remains an area of interest within medicinal chemistry. nih.govmdpi.com

Research on Antimalarial Activity of this compound Derivatives Remains Largely Undocumented

A thorough review of available scientific literature reveals a significant gap in the targeted research of this compound and its derivatives for antimalarial activity. While the broader class of 1,2,4-oxadiazoles has been investigated for various pharmacological properties, including antiparasitic effects, specific studies focusing on the 5-ethenyl-3-phenyl substituted variant are not present in the accessible scientific domain.

The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a valuable scaffold due to its bioisosteric properties and a wide spectrum of biological activities. nih.govmdpi.com This has led to the exploration of its derivatives for potential therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiparasitic agents. mdpi.com

Notably, research into the conjugation of 1,2,4-oxadiazoles with other pharmacologically active moieties, such as N-acylhydrazones, has yielded compounds with demonstrated in vitro antimalarial potency. nih.gov These studies have shown that modifying substituents on the phenyl ring can influence the antiparasitic activity. nih.gov However, these investigations have not specifically included the this compound structure.

The quest for novel antimalarial agents is driven by the increasing resistance of the Plasmodium parasite to existing drugs. nih.gov Compounds featuring heterocyclic rings like oxadiazoles are of interest to researchers. tmrjournals.com For instance, derivatives of the related 1,3,4-oxadiazole have been explored as potential antimalarial candidates. nih.gov

Despite the promising biological profile of the 1,2,4-oxadiazole core, the antimalarial potential of derivatives specifically featuring a 5-ethenyl (or vinyl) group and a 3-phenyl group has not been the subject of published research. The available literature focuses on other substitution patterns and derivative series. Therefore, detailed research findings, data tables, and specific structure-activity relationships concerning the antimalarial activity of this compound derivatives cannot be provided at this time. Further research is required to explore this specific chemical space for potential antimalarial drug discovery.

Applications Beyond Medicinal Chemistry for 5 Ethenyl 3 Phenyl 1,2,4 Oxadiazole

Materials Science Applications

The field of materials science has found significant utility in oxadiazole-based compounds. researchgate.net The inherent thermal and chemical stability of the oxadiazole ring, combined with the electronic properties it imparts, makes it a valuable component in the design of advanced materials. researchgate.net

Optoelectronic Device Components

Derivatives of oxadiazole, particularly the 1,3,4-oxadiazole (B1194373) isomer, are well-regarded for their valuable optical and electronic properties. researchgate.netmdpi.com These compounds are known to be electron-accepting and often exhibit strong fluorescence with high quantum yields, making them suitable for various applications in optoelectronics. researchgate.net They have been successfully incorporated into Organic Light Emitting Diodes (OLEDs) as electron-transporting layers, hole-blocking layers, and light-emission layers. researchgate.net For instance, 2,5-diphenyl-1,3,4-oxadiazole (B188118) is a well-known electron transport material used to enhance the efficiency of OLEDs. researchgate.net The replacement of a phenyl ring with a thienyl ring in some 1,3,4-oxadiazole series leads to a red shift in absorption and emission spectra, demonstrating the tunability of their optical properties. rsc.org Although research has focused heavily on the 1,3,4-isomer, the 1,2,4-oxadiazole (B8745197) core in 5-Ethenyl-3-phenyl-1,2,4-oxadiazole also provides a stable aromatic system with potential for similar electronic applications. Its specific utility in optoelectronic components is an area ripe for further investigation.

Role in Polymer Chemistry and Advanced Materials

Oxadiazole heterocycles are of considerable interest in polymer and material science. researchgate.net Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives are noted for their high thermal and chemical stability, which has led to their use in the production of heat-resistant polymers. researchgate.netmdpi.com The presence of the ethenyl (vinyl) group in this compound is particularly significant for polymer chemistry. This functional group is a monomer that can undergo polymerization, allowing the compound to be incorporated into polymer chains. This could lead to the development of advanced polymers that combine the advantageous properties of the oxadiazole core—such as thermal stability and specific electronic characteristics—with the processability of polymers. The structural versatility of the molecule makes it an attractive candidate for creating novel materials.

Development of Scintillating Materials